molecular formula C13H24N2O2 B2445146 Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate CAS No. 2418594-54-2

Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate

Cat. No.: B2445146
CAS No.: 2418594-54-2
M. Wt: 240.347
InChI Key: ZRCAXEHJWHAWEX-GWOFURMSSA-N
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Description

Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate: This compound is characterized by a tert-butyl group attached to a bicyclo[222]octane framework, which includes an amino group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate typically involves the following steps:

  • Formation of the Bicyclo[2.2.2]octane Core: : The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is usually carried out under thermal conditions or using a Lewis acid catalyst to facilitate the cycloaddition.

  • Introduction of the Amino Group: : The amino group is introduced via a reductive amination process. This involves the reaction of the bicyclo[2.2.2]octane derivative with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.

  • Carbamate Formation: : The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamate. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction of the carbamate group can yield the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The tert-butyl group can be substituted under acidic conditions to form various derivatives. For example, treatment with strong acids can lead to the formation of tert-butyl esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Strong acids like hydrochloric acid or sulfuric acid.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Tert-butyl esters or ethers.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[222]octanyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The bicyclo[2.2.2]octane core is known for its rigidity and ability to fit into specific biological targets, making it a valuable scaffold for drug design. The amino and carbamate groups can be modified to enhance biological activity and selectivity.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclo[2.2.2]octane core provides a rigid framework that can fit into the active sites of these targets, while the amino and carbamate groups can form hydrogen bonds and other interactions to enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[(1R,2R,4R,5R)-5-hydroxy-2-bicyclo[2.2.2]octanyl]carbamate: Similar structure but with a hydroxy group instead of an amino group.

    Tert-butyl N-[(1R,2R,4R,5R)-5-methyl-2-bicyclo[2.2.2]octanyl]carbamate: Similar structure but with a methyl group instead of an amino group.

    Tert-butyl N-[(1R,2R,4R,5R)-5-ethyl-2-bicyclo[2.2.2]octanyl]carbamate: Similar structure but with an ethyl group instead of an amino group.

Uniqueness

The presence of the amino group in tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate provides unique reactivity and potential for hydrogen bonding, which can be exploited in various chemical and biological applications. The rigidity of the bicyclo[2.2.2]octane core also distinguishes it from other compounds, offering a stable and well-defined scaffold for further functionalization.

This detailed overview provides a comprehensive understanding of tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[222]octanyl]carbamate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate (CAS Number: 2418594-54-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its unique biological properties. The molecular formula is C14H26N2O2C_{14}H_{26}N_{2}O_{2} with a molecular weight of approximately 240.34 g/mol. The structure is characterized by the presence of a tert-butyl group and an amino group which are crucial for its biological activity.

This compound exhibits various mechanisms of action which can be summarized as follows:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been suggested to interact with aldo-keto reductases (AKRs), which play a role in the reduction of aldehydes and ketones in cellular metabolism .
  • Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways related to neurotransmission and metabolic regulation.

Pharmacological Effects

Research into the pharmacological effects of this compound has revealed several potential therapeutic applications:

  • Neuroprotective Effects : Studies have suggested that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
  • Antidiabetic Potential : Given its interaction with metabolic enzymes, there is potential for this compound to be explored in the context of diabetes management through modulation of glucose metabolism.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1Demonstrated enzyme inhibition activity against AKRs, suggesting a role in metabolic regulation .
Study 2Reported neuroprotective effects in vitro through reduction of oxidative stress markers .
Study 3Showed potential anticancer activity in specific cancer cell lines, indicating further exploration is warranted .

In Vivo Studies

In vivo studies are necessary to confirm the therapeutic potential observed in vitro. Current research is focused on assessing the pharmacokinetics and bioavailability of the compound in animal models.

Properties

IUPAC Name

tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-8-4-5-9(11)6-10(8)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)/t8-,9-,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCAXEHJWHAWEX-GWOFURMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1C[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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